molecular formula C20H18N4O3S B2482361 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1448128-31-1

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2482361
CAS RN: 1448128-31-1
M. Wt: 394.45
InChI Key: COSWPFANNDYHQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide often involves multiple steps, starting from basic chemical reactions to more complex formations. For example, a study outlined the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides using solution-phase chemistry, indicating a stepwise approach that could be analogous to synthesizing our compound of interest (Donohue et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds like our subject can be determined through techniques such as single crystal X-ray diffraction. This method provides insights into the crystal system, space group, and unit cell parameters, helping to understand the 3D arrangement of molecules (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction of compounds with similar structures can be explored through various chemical reactions. For instance, the discovery of dual Src/Abl kinase inhibitors demonstrated the potential of thiazole-5-carboxamides in preclinical assays, revealing their reactivity and applications in medicinal chemistry (Lombardo et al., 2004).

Physical Properties Analysis

Investigating the physical properties, such as thermal stability and solvatochromism, of compounds with similar backbones provides essential data on their behavior under various conditions. For example, the study of novel pyrazole derivatives highlighted their thermal stability and the influence of molecular structure on physical properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophilic regions, can be assessed through computational and experimental methods. Research on 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles, for instance, explored the chemical reactivity and antileukemic activity, providing insights into the compound's chemical behavior (Anderson & Mach, 1987).

Scientific Research Applications

Antimicrobial Properties

  • Thiazole derivatives, such as those synthesized in the studies, have been extensively investigated for their antimicrobial properties. These compounds show significant activity against various bacterial strains, demonstrating their potential in the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008; Landage et al., 2019).
  • Thiazole-5-carboxamide derivatives specifically have been highlighted for their antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. This broad spectrum of activity indicates the potential versatility of compounds like N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in scientific research and drug development (Mhaske et al., 2011).

Synthetic Pathways and Characterization

  • Studies have also focused on the synthesis routes of thiazole derivatives, providing insights into how structurally similar compounds to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide can be synthesized and characterized. This includes discussions on reaction conditions, intermediate compounds, and the characterization of final products, adding depth to the understanding of thiazole chemistry (Shahinshavali et al., 2021; Talupur et al., 2021).

Biological Screening and Drug Development

  • Thiazole derivatives have been extensively studied for their biological activities, leading to the identification of compounds with potent antibacterial, antifungal, and even anticancer activities. These studies provide a framework for the potential biological applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in drug discovery and development (Zykova et al., 2018).

properties

IUPAC Name

N-[4-(2-carbamoylphenoxy)but-2-ynyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-14-17(28-20(23-14)24-11-5-6-12-24)19(26)22-10-4-7-13-27-16-9-3-2-8-15(16)18(21)25/h2-3,5-6,8-9,11-12H,10,13H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWPFANNDYHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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